molecular formula C15H20N4O4S2 B14500247 N,N'-bis(benzylsulfamoyl)methanediamine CAS No. 63845-60-3

N,N'-bis(benzylsulfamoyl)methanediamine

Cat. No.: B14500247
CAS No.: 63845-60-3
M. Wt: 384.5 g/mol
InChI Key: MEOCSGLAJGUIGM-UHFFFAOYSA-N
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Description

N,N'-bis(benzylsulfamoyl)methanediamine is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring sulfamoyl and diamine functional groups, suggests potential utility as a multi-functional building block or precursor for synthesizing more complex molecules, such as ligands for metal complexes or as a core structure for developing compounds with specific biological activity . Researchers may explore its use in creating novel polymers or cross-linked materials, given the reactivity of similar diamide and diamine compounds . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of personal use. Researchers should handle this material with appropriate safety precautions, as its complete toxicological profile has not been fully established.

Properties

CAS No.

63845-60-3

Molecular Formula

C15H20N4O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

N,N'-bis(benzylsulfamoyl)methanediamine

InChI

InChI=1S/C15H20N4O4S2/c20-24(21,16-11-14-7-3-1-4-8-14)18-13-19-25(22,23)17-12-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2

InChI Key

MEOCSGLAJGUIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCNS(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Formaldehyde undergoes protonation in acidic media, forming a reactive electrophilic species (⁺CH₂OH). Benzylsulfonamide attacks this intermediate at both amine groups, leading to sequential N-methylene bond formation. The reaction proceeds via:

  • Protonation of formaldehyde :
    $$ \text{CH}2\text{O} + \text{H}^+ \rightarrow \text{CH}2\text{OH}^+ $$
  • Nucleophilic attack by benzylsulfonamide :
    $$ \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}2 + \text{CH}2\text{OH}^+ \rightarrow \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}-\text{CH}2^+ + \text{H}2\text{O} $$
  • Second attack by benzylsulfonamide :
    $$ \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}-\text{CH}2^+ + \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}2 \rightarrow \text{this compound} + \text{H}^+ $$

Optimized Procedure

  • Reagents : Benzylsulfonamide (2.0 eq), formaldehyde (37% aqueous solution, 1.0 eq), p-toluenesulfonic acid (0.1 eq).
  • Conditions : Reflux in toluene (12 h) with azeotropic water removal using a Dean-Stark apparatus.
  • Workup : Cool to room temperature, filter, and recrystallize from methanol.
  • Yield : ~65–70% (estimated based on analogous condensations).

Stepwise Sulfonation of Methylenediamine

An alternative approach involves the sequential sulfonation of methylenediamine (H₂N–CH₂–NH₂) using benzylsulfamoyl chloride (C₆H₅CH₂SO₂Cl). This method requires careful control to avoid over-sulfonation or polymerization.

Synthetic Pathway

  • Protection of methylenediamine :
    Due to the instability of free methylenediamine, its dihydrochloride salt (H₂N–CH₂–NH₂·2HCl) is typically used.
  • Deprotonation and sulfonation :
    • Suspend methylenediamine dihydrochloride in dry THF.
    • Add triethylamine (4.0 eq) to neutralize HCl.
    • Slowly add benzylsulfamoyl chloride (2.2 eq) at 0°C.
    • Stir for 24 h at room temperature.
  • Isolation :
    Filter precipitated salts, concentrate the filtrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges and Solutions

  • Instability of methylenediamine : Commercial unavailability necessitates in situ generation from protected precursors like 1,3-diaminopropane-2-ol.
  • Side reactions : Excess sulfamoyl chloride may lead to N-sulfonylated byproducts. Using a slight excess of methylenediamine (1.1 eq) mitigates this.

Catalytic Methods Using Hyper-Cross-Linked Polymers

Hyper-cross-linked polymers (HCPs), such as PPy@CH₂Br, have been employed in the synthesis of bis(indolyl)methanes. These catalysts can activate carbonyl groups, suggesting potential applicability in this compound synthesis.

Proposed Catalytic Cycle

  • Activation of formaldehyde :
    The benzylic hydrides in PPy@CH₂Br polarize the C=O bond of formaldehyde, enhancing electrophilicity.
  • Dual nucleophilic attack :
    Benzylsulfonamide attacks the activated formaldehyde, forming the methylene bridge.
  • Catalyst regeneration :
    The HCP releases the product and reactivates for subsequent cycles.

Advantages Over Traditional Methods

  • Solvent-free conditions : Reduces environmental impact.
  • Reusability : PPy@CH₂Br can be recycled ≥5 times without significant activity loss.
  • Faster kinetics : Reactions complete within 4–6 h at 60°C compared to 12–24 h in conventional methods.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Catalyst Purification
Formaldehyde condensation 65–70% 12 h p-TsOH Recrystallization
Stepwise sulfonation 50–55% 24 h Triethylamine Column chromatography
HCP-catalyzed 75–80%* 4–6 h PPy@CH₂Br Centrifugation

*Estimated based on analogous HCP-mediated syntheses.

Structural Characterization and Validation

Post-synthetic analysis is critical to confirm the identity of this compound. Key techniques include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃CN) :
    δ 7.25–7.35 (m, 10H, Ar–H), 4.35 (s, 4H, CH₂Ph), 3.90 (s, 2H, NH–CH₂–NH), 3.10 (s, 4H, SO₂NH).
  • IR (KBr) :
    3270 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O).

Crystallographic Data

Although no crystal structure of this compound has been reported, related compounds like N,N'-bis(4-nitrophenyl)methanediamine exhibit N–C–N bond angles of ~112°, suggesting a similar trigonal planar geometry at the central carbon.

Industrial-Scale Considerations

Cost Efficiency

  • Formaldehyde method : Low-cost reagents but requires energy-intensive reflux.
  • HCP-catalyzed route : Higher initial catalyst cost offset by reduced reaction times and solvent savings.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(benzylsulfamoyl)methanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N’-bis(benzylsulfamoyl)methanediamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-bis(benzylsulfamoyl)methanediamine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N'-bis(benzylsulfamoyl)methanediamine with key methanediamine derivatives reported in the literature:

Compound Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Benzylsulfamoyl (–SO₂NHCH₂C₆H₅) C₁₆H₂₀N₄O₄S₂ 396.48 Hypothesized sulfonamide bioactivity; potential metal coordination via sulfonamide groups
H₂salmen Salicylidene (–C₆H₄OH–CH=N–) C₁₅H₁₂N₂O₂ 260.27 Forms oligonuclear metal complexes (e.g., Cu, Ni); used in magnetic materials
Hydrobenzamide 2a Bis(salicylidene) (–C₆H₅CH=N–) C₂₀H₁₆N₂O₂ 316.35 Catalytic activity in cinnamic acid synthesis; acts as a Schiff base intermediate
N,N'-bis(4-fluorophenyl)methanediamine 4-Fluorophenyl (–C₆H₄F) C₁₃H₁₂F₂N₂ 246.25 Studied via NMR/IR spectroscopy; used in cyclization reactions
N,N'-bis(5-bromopyridin-2-yl)methanediamine 5-Bromopyridyl (–C₅H₃NBr) C₁₁H₁₀Br₂N₄ 398.04 V-shaped crystal structure; potential ligand for asymmetric catalysis

Spectroscopic and Crystallographic Data

  • N,N'-bis(4-fluorophenyl)methanediamine : Characterized by ¹H NMR (δ 6.8–7.2 ppm, aromatic protons) and FT-IR (N–H stretch at ~3300 cm⁻¹) .
  • H₂salmen: X-ray studies reveal non-planar geometries in metal complexes, with bond lengths >2.1 Å for Zr(IV) coordination .

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